molecular formula C25H23N3O5 B2413154 2-amino-N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903280-91-1

2-amino-N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2413154
CAS No.: 903280-91-1
M. Wt: 445.475
InChI Key: YOSBAJSGESPGTL-UHFFFAOYSA-N
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Description

2-amino-N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide ( 903280-91-1) is a synthetic small molecule with a molecular formula of C 25 H 23 N 3 O 5 and a molecular weight of 445.47 g/mol . It belongs to the class of indolizine derivatives, which are fused bicyclic nitrogen heterocycles gaining significant attention in medicinal chemistry for their planar structure, extended conjugation, and capacity to interact with biological targets . This compound is characterized by a benzoyl group substituted with a methoxy moiety at the para position at the 3-position of the indolizine core, an amino group at the 2-position, and a carboxamide moiety linked to a 2,5-dimethoxyphenyl group at the 1-position . Indolizine-based compounds have demonstrated a range of promising biological activities, with notable efficacy in anticancer applications . The core indolizine scaffold is known to inhibit tubulin polymerization, thereby disrupting microtubule dynamics, which is a crucial mechanism for halting the proliferation of cancer cells . Molecular docking studies of structurally similar indolizine derivatives have revealed favorable binding affinities at the colchicine-binding site of tubulin, involving key interactions with residues such as βASN-258 and βALA-317 . Furthermore, research into related functionalized indolizines suggests they can be designed to exhibit promising drug-like qualities, including good predicted oral bioavailability, which is essential for in vivo research applications . This compound is supplied for research purposes, such as in vitro screening against panels of human tumor cell lines and for further investigation into its precise mechanism of action . It is intended for use by qualified researchers in a controlled laboratory setting. This product is for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-amino-N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-31-16-9-7-15(8-10-16)24(29)23-22(26)21(19-6-4-5-13-28(19)23)25(30)27-18-14-17(32-2)11-12-20(18)33-3/h4-14H,26H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSBAJSGESPGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by multiple functional groups, suggests diverse mechanisms of action that can be explored for therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula: C25H23N3O5
  • Molecular Weight: 445.475 g/mol
  • Purity: Typically 95% .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, which can affect various metabolic pathways.
  • Signal Transduction Interference: It may disrupt cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro evaluations have shown that it exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Cell Line Tested: KNS42 (paediatric glioblastoma)
  • IC50 Values: Demonstrated significant cytotoxicity with an IC50 value of approximately 8.25 μM for viability and 9.85 μM for proliferation .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, a comparative analysis with similar indole derivatives was conducted:

Compound NameIC50 (μM)Target Cell LineNotes
This compound8.25KNS42 (paediatric GBM)Significant cytotoxicity observed
N-(1-adamantyl)-1-(4-hydroxybutyl)-indole-2-carboxamide0.12CB2R AgonistSelective activity at cannabinoid receptors
N-benzyl-indoleamide analogue8.25KNS42Similar activity profile to compound tested

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antitumor Effects : A study evaluated the compound's effects on various tumor cell lines, demonstrating its ability to inhibit proliferation significantly.
  • Mechanistic Insights : Research indicated that the compound might interact with specific molecular targets involved in cancer progression, although exact pathways remain to be fully elucidated .

Preparation Methods

Step 1: Pyridinium Salt Formation

Reagents :

  • 4-Methoxyphenacyl bromide
  • Pyridine
  • Triethylamine (base)

Procedure :

  • React 4-methoxyphenacyl bromide with pyridine in triethylamine to form a pyridinium salt.
  • The reaction proceeds via nucleophilic substitution, generating a stabilized ylide intermediate.

Key Considerations :

  • Solvent: Toluene or tetrahydrofuran (THF) ensures solubility and reaction efficiency.
  • Temperature: Reflux conditions (60–80°C) accelerate salt formation.

Step 2: Cycloaddition with Ethyl Propiolate

Reagents :

  • Ethyl propiolate (CH₂=CH-CO-OEt)
  • Manganese dioxide (oxidizer)

Procedure :

  • The pyridinium ylide undergoes 1,3-dipolar cycloaddition with ethyl propiolate.
  • Aromatization yields 3-(4-methoxybenzoyl)indolizine-1-carbonitrile (Intermediate A).

Optimization :

  • Use MnO₂ as an oxidant to stabilize intermediates and improve yields.
  • Reaction time: 6–8 hours under reflux.
Parameter Value
Yield (Intermediate A) 60–70% (estimated)
Purity >95% (column chromatography)

Functionalization of Indolizine Core

Hydrolysis of Nitrile to Carboxylic Acid

Reagents :

  • Hydrochloric acid (HCl, 6M)
  • Sodium hydroxide (NaOH, 2M)

Procedure :

  • Treat Intermediate A with HCl/NaOH to hydrolyze the nitrile group to a carboxylic acid.
  • Acidify the solution to precipitate 3-(4-methoxybenzoyl)indolizine-1-carboxylic acid (Intermediate B).

Conditions :

  • Temperature: 80–100°C for 4–6 hours.
  • Workup: Ethyl acetate extraction and crystallization.

Acyl Chloride Formation

Reagents :

  • Thionyl chloride (SOCl₂)
  • Benzene (solvent)

Procedure :

  • React Intermediate B with SOCl₂ to form 3-(4-methoxybenzoyl)indolizine-1-carbonyl chloride (Intermediate C).
  • Distill excess SOCl₂ under vacuum.

Safety Note :

  • SOCl₂ releases HCl; use a fume hood and neutralize waste with NaOH.

Carboxamide Coupling

Reagents :

  • 2,5-Dimethoxyaniline
  • Triethylamine (base)
  • Dichloromethane (DCM, solvent)

Procedure :

  • React Intermediate C with 2,5-dimethoxyaniline in DCM.
  • Triethylamine neutralizes HCl, forming N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide (Intermediate D).

Yield :

  • Expected: 70–85% (based on analogous reactions).

Introduction of 2-Amino Group

Nitration and Reduction Strategy

Reagents :

  • Nitric acid (HNO₃)/sulfuric acid (H₂SO₄)
  • Iron/HCl (reducing agent)

Procedure :

  • Nitration : Introduce a nitro group at position 2 of Intermediate D using mixed acid.
  • Reduction : Reduce the nitro group to an amine with Fe/HCl.

Challenges :

  • Regioselectivity : Indolizines lack strong directing groups; nitration may require optimizing conditions.
  • Stability : Nitro intermediates are sensitive to heat/light; store at 0–4°C.

Alternative Approaches

Direct Amination via Substitution

Reagents :

  • 2,5-Dimethoxyaniline
  • Palladium catalyst (e.g., Pd(OAc)₂)
  • Ligand (e.g., Xantphos)

Procedure :

  • Perform a Buchwald-Hartwig amination on a brominated indolizine intermediate.
  • This method avoids nitration but requires halogenation of the indolizine core.

Advantages :

  • Higher regioselectivity compared to nitration.
  • Limitation : Requires prior bromination, which may complicate synthesis.

Critical Analysis and Recommendations

Optimized Reaction Conditions

Step Optimal Conditions Rationale
Cycloaddition MnO₂, toluene, 80°C, 6h Maximizes ylide stability and yield
Hydrolysis 6M HCl, 90°C, 4h Rapid nitrile conversion
Acyl Chloride Formation SOCl₂, benzene, 60°C, 2h Minimizes side reactions

Purity and Yield Considerations

  • Crystallization : Use methanol for Intermediate B/C to ensure >95% purity.
  • Chromatography : Silica gel (hexane/ethyl acetate) for final compound purification.

Q & A

Basic Research Question

The synthesis involves multi-step organic reactions, adapted from indolizine core formation and functionalization strategies. Key steps include:

Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes under palladium/copper catalysis (inert atmosphere, 60–80°C) .

Functionalization :

  • Amino Group Introduction : Nucleophilic substitution using amines (e.g., 2,5-dimethoxyaniline) with EDCI/DCC coupling agents .
  • Benzoylation : Electrophilic substitution with 4-methoxybenzoyl chloride under acidic conditions (e.g., H₂SO₄) .

Purification : Recrystallization (acetic acid/water) or column chromatography (hexane:ethyl acetate gradients) .

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Reference
Indolizine CorePdCl₂, CuI, 70°C, N₂ atmosphere65–75
Benzoylation4-Methoxybenzoyl chloride, H₂SO₄, 0°C→RT80–85
PurificationSilica gel chromatography (3:1 hexane:EtOAc)78

How can researchers characterize the structural purity of this compound using spectroscopic methods?

Basic Research Question

Characterization requires a combination of techniques:

  • ¹H/¹³C NMR : Key peaks include:
    • Indolizine aromatic protons (δ 7.2–9.5 ppm, multiplet) .
    • Methoxy groups (δ 3.8–4.0 ppm, singlet) .
  • FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 450–460 (exact mass depends on substituents) .

Q. Table 2: Representative NMR Data (DMSO-d₆)

Proton/Groupδ (ppm)MultiplicityReference
Indolizine C-H9.53m
N-(2,5-Dimethoxyphenyl)6.64–7.37m
Methoxy (-OCH₃)3.82s

How can computational modeling be integrated to optimize the synthesis of this compound?

Advanced Research Question

Computational tools (e.g., density functional theory, DFT) can predict reaction pathways and optimize conditions:

  • Reaction Pathway Screening : Quantum chemical calculations (e.g., Gaussian 16) identify low-energy intermediates and transition states, reducing trial-and-error .
  • Solvent/Catalyst Selection : COSMO-RS simulations predict solvent effects on yield; catalyst efficiency assessed via activation barriers .
  • Machine Learning : Train models on existing indolizine synthesis data to predict optimal molar ratios or temperatures .

Q. Example Workflow :

Simulate cyclization step with Pd/Cu catalysts to identify rate-limiting steps.

Validate predictions with small-scale experiments.

What strategies are effective in resolving contradictions in reported biological activities of structural analogs?

Advanced Research Question

Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay Variability : Differences in cell lines, incubation times, or solvent controls .
  • Structural Nuances : Substitutions on the indolizine core (e.g., methoxy vs. methyl groups) altering target binding .

Q. Resolution Strategies :

  • Dose-Response Curves : Establish IC₅₀ values across multiple assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) .
  • Molecular Docking : Compare binding modes of analogs to target enzymes (e.g., CYP450, kinases) using AutoDock Vina .

Q. Table 3: Biological Activity Comparison

Analog SubstituentActivity (IC₅₀, μM)Assay TypeReference
4-Methoxybenzoyl12.3 ± 1.2Anticancer (HeLa)
4-ChlorobenzoylInactiveAntimicrobial

What considerations are critical when scaling up the synthesis for preclinical studies?

Advanced Research Question

Key factors include:

  • Reactor Design : Transition from batch to flow chemistry for exothermic steps (e.g., benzoylation) to improve safety/yield .
  • Purification Scaling : Replace column chromatography with continuous crystallization or membrane filtration .
  • Process Analytical Technology (PAT) : In-line FT-IR/NIR monitoring ensures real-time quality control .

Q. Table 4: Scale-Up Challenges and Solutions

ChallengeSolutionReference
Low Yield in CyclizationOptimize catalyst loading (5→3 mol% Pd)
Impurity FormationGradient elution in HPLC

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